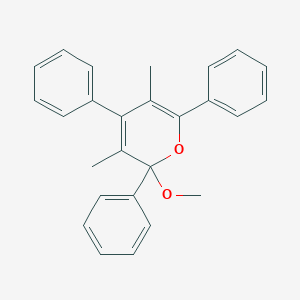![molecular formula C12H22O2 B14422119 1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane CAS No. 83466-27-7](/img/structure/B14422119.png)
1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane is an organic compound characterized by its unique structure, which includes a dimethylpropoxy group attached to an ethynyl group, further connected to a dimethylpropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced through a reaction involving acetylene and an appropriate halide under basic conditions.
Attachment of the Dimethylpropoxy Group: The dimethylpropoxy group can be attached using a Williamson ether synthesis, where an alkoxide reacts with a suitable alkyl halide.
Final Assembly: The final step involves the coupling of the ethynyl group with the dimethylpropane backbone, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group, depending on the conditions and reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylpropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Ethylene or ethane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
- 1-{[(2,2-Dimethylpropoxy)ethenyl]oxy}-2,2-dimethylpropane
- 1-{[(2,2-Dimethylpropoxy)propynyl]oxy}-2,2-dimethylpropane
Comparison:
- Structural Differences: The primary difference lies in the nature of the alkyne or alkene group attached to the dimethylpropoxy group.
- Reactivity: The presence of different functional groups (ethynyl vs. ethenyl vs. propynyl) can significantly influence the compound’s reactivity and the types of reactions it undergoes.
- Applications: While all these compounds may have similar applications, their specific properties and reactivity profiles can make them more suitable for certain applications over others.
Properties
CAS No. |
83466-27-7 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
1-[2-(2,2-dimethylpropoxy)ethynoxy]-2,2-dimethylpropane |
InChI |
InChI=1S/C12H22O2/c1-11(2,3)9-13-7-8-14-10-12(4,5)6/h9-10H2,1-6H3 |
InChI Key |
WDXFWLVYOQRXDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC#COCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


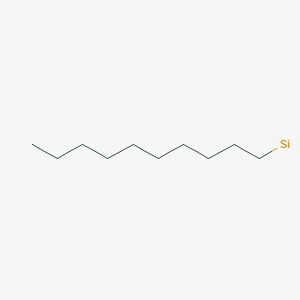

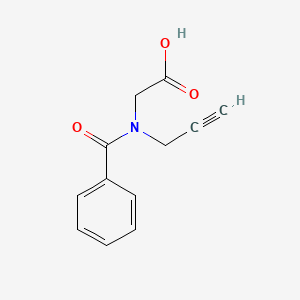
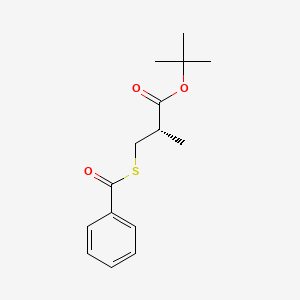
![3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron](/img/structure/B14422081.png)
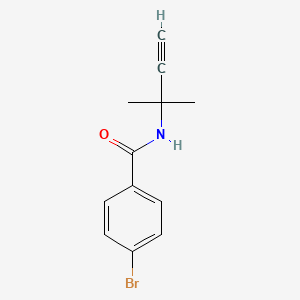


![2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14422092.png)
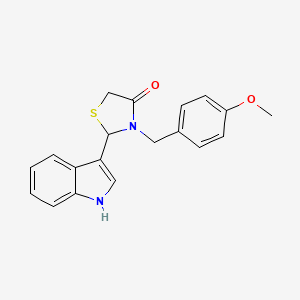

![2-Phenyl-4-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14422097.png)
